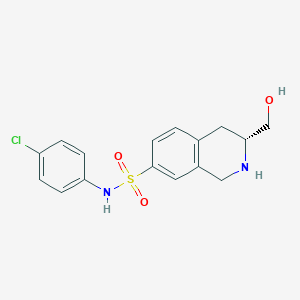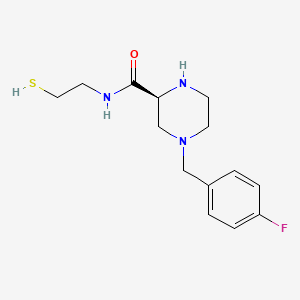![molecular formula C12H14NO6PS B10758182 2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate](/img/structure/B10758182.png)
2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives. It is characterized by the presence of a naphthalene moiety with a sulfonic acid group at the 2-position, linked to an aminoethyl phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate typically involves the reaction of 2-naphthylsulfonyl chloride with aminoethyl dihydrogen phosphate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as tryptophan synthase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of tryptophan synthase by binding to its active site, thereby preventing the conversion of indole-3-glycerol phosphate to tryptophan. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylsulfonyl chloride: A precursor in the synthesis of 2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate.
Aminoethyl dihydrogen phosphate: Another precursor used in the synthesis.
Naphthalene sulfonic acids: Compounds with similar structural features but different functional groups
Uniqueness
This compound is unique due to its combined structural features of a naphthalene moiety and an aminoethyl phosphate group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14NO6PS |
|---|---|
Molecular Weight |
331.28 g/mol |
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14NO6PS/c14-20(15,16)19-8-7-13-21(17,18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H2,14,15,16) |
InChI Key |
FCROUVVWZFPGFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S,2S,5S)-5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol](/img/structure/B10758100.png)

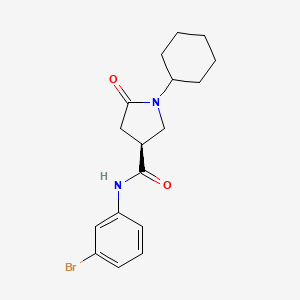
![(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid](/img/structure/B10758119.png)
![3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10758125.png)
![(2r,3r)-7-(Methylsulfonyl)-3-(2,4,5-Trifluorophenyl)-1,2,3,4-Tetrahydropyrido[1,2-A]benzimidazol-2-Amine](/img/structure/B10758138.png)
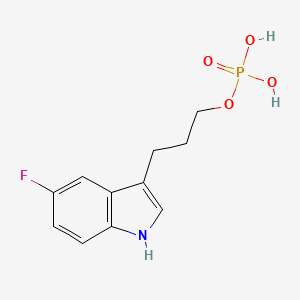
![Benzyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B10758146.png)
![4-(n-Acetylamino)-3-[n-(2-ethylbutanoylamino)]benzoic acid](/img/structure/B10758150.png)
![4-(1r,3as,4r,8as,8br)-[1-Difluoromethyl-2-(4-Fluorobenzyl)-3-Oxodecahydropyrrolo[3,4-A]pyrrolizin-4-Yl]benzamidine](/img/structure/B10758165.png)
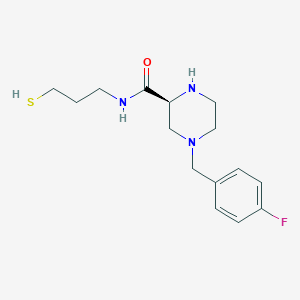
![2-{[4-(Trifluoromethoxy)benzoyl]amino}ethyl Dihydrogen Phosphate](/img/structure/B10758171.png)
